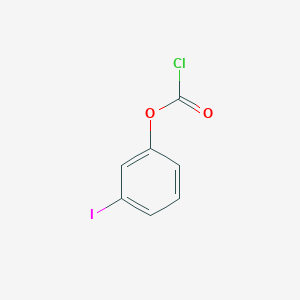
3-Iodophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodophenyl chloroformate is an organic compound with the molecular formula C7H4ClIO2. It is a derivative of phenyl chloroformate, where an iodine atom is substituted at the meta position of the phenyl ring. This compound is used as a reagent in organic synthesis, particularly in the formation of carbamates and carbonates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Iodophenyl chloroformate can be synthesized through the reaction of 3-iodophenol with phosgene. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:
IC6H4OH+COCl2→IC6H4OCOCl+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of phosgene gas, which is highly toxic and requires stringent safety measures. The process is carried out in a controlled environment to ensure the safe handling of phosgene and the efficient production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodophenyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the hydrochloric acid byproduct.
Alcohols: For carbonate ester formation, reactions are carried out under anhydrous conditions to prevent hydrolysis.
Carboxylic Acids: For mixed anhydride formation, reactions are performed in the presence of a base.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Applications De Recherche Scientifique
3-Iodophenyl chloroformate has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-iodophenyl chloroformate involves its reactivity as an electrophile. The compound reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonate esters, respectively. The molecular targets include the nucleophilic sites on the reacting molecules, and the pathways involved are typically substitution reactions.
Comparaison Avec Des Composés Similaires
Phenyl Chloroformate: Similar in structure but lacks the iodine substituent.
Benzyl Chloroformate: Contains a benzyl group instead of an iodine substituent.
Ethyl Chloroformate: Contains an ethyl group instead of an iodine substituent.
Uniqueness: 3-Iodophenyl chloroformate is unique due to the presence of the iodine atom, which can influence the reactivity and selectivity of the compound in various chemical reactions. The iodine substituent can also affect the physical properties, such as boiling point and solubility, compared to other chloroformates.
Propriétés
Formule moléculaire |
C7H4ClIO2 |
|---|---|
Poids moléculaire |
282.46 g/mol |
Nom IUPAC |
(3-iodophenyl) carbonochloridate |
InChI |
InChI=1S/C7H4ClIO2/c8-7(10)11-6-3-1-2-5(9)4-6/h1-4H |
Clé InChI |
WGERBGDDYWBIQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)I)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


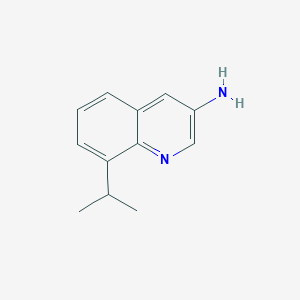

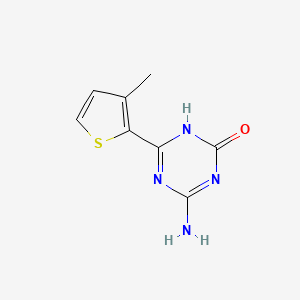



![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)
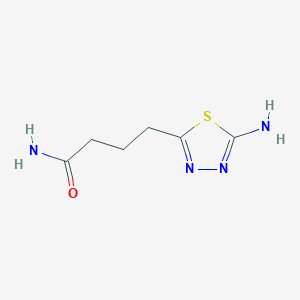
![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
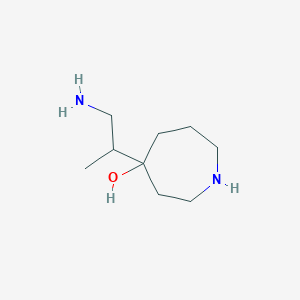
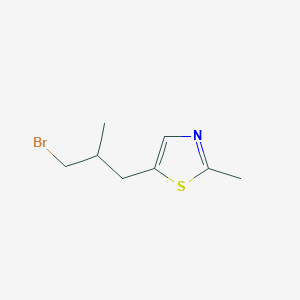
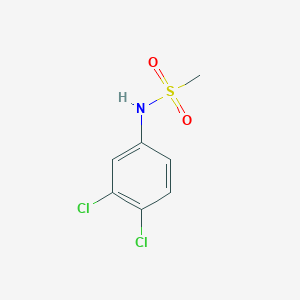
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)
